2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE
Description
This compound features a chromeno[2,3-d]pyrimidine core, a bicyclic scaffold known for its pharmacological relevance in kinase inhibition and anticancer research . Key structural elements include:
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-3-27(4-2)20(28)14-30-23-18-13-16-7-5-6-8-19(16)29-22(18)25-21(26-23)15-9-11-17(24)12-10-15/h5-12H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTMHXMEWSBLPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=CC=CC=C3O2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl derivatives and chromeno[2,3-d]pyrimidine precursors. The key steps in the synthesis may involve:
Formation of the Chromeno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group:
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects: The ethoxy group in may improve metabolic stability but reduce solubility compared to the target’s diethylacetamide. The diethylsulfamoyl group in adds steric bulk and polarity, which may limit blood-brain barrier penetration.
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfany}-N,N-diethylacetamide is a member of the chromeno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a chromeno core fused with a pyrimidine ring and a chlorophenyl substituent, contributing to its unique biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes, thereby blocking substrate access. This mechanism is significant in therapeutic contexts such as cancer treatment.
- Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways, influencing cellular responses and potentially leading to therapeutic effects.
Anticancer Activity
Research indicates that compounds in the chromeno[2,3-d]pyrimidine class exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. The compound's structure allows it to target specific pathways involved in tumor growth and metastasis.
Antiviral Properties
Some derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication processes. Preliminary studies suggest that the compound may exhibit antiviral activity against adenoviruses, making it a candidate for further investigation in antiviral drug development.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. By modulating inflammatory pathways, it could serve as a therapeutic agent for conditions characterized by excessive inflammation.
Case Studies and Research Findings
A review of recent literature reveals several studies exploring the biological activity of related compounds:
- Antiviral Efficacy : A study reported that certain substituted chromeno[2,3-d]pyrimidines exhibited IC50 values in the low micromolar range against adenoviral infections, indicating significant antiviral activity .
- Anticancer Screening : In vitro tests on various cancer cell lines revealed that related compounds showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cells . The mechanism involved apoptosis induction and cell cycle arrest.
- Enzyme Interaction Studies : Research highlighted that chromeno[2,3-d]pyrimidines could inhibit critical metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease therapies .
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Pyrido[2,3-d]pyrimidin-5-one Derivatives | Antiproliferative | Known for broad-spectrum activity against various cancers |
| Indole Derivatives | Antiviral & Anticancer | Exhibits diverse mechanisms of action |
| Chromeno[2,3-d]pyrimidines | Anticancer & Anti-inflammatory | Unique structural features enhance reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
